molecular formula C32H46O7 B162373 米尔倍霉素A4 CAS No. 51596-11-3

米尔倍霉素A4

货号: B162373
CAS 编号: 51596-11-3
分子量: 542.7 g/mol
InChI 键: VOZIAWLUULBIPN-LRBNAKOISA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Milbemycin A4 belongs to a group of 16-membered macrolide antibiotics. It is produced by several Streptomyces species, including Streptomyces bingchenggensis. These compounds exhibit excellent acaricidal, insecticidal, and anthelmintic activities. Due to their low toxicity in mammals, milbemycins and their derivatives find widespread use in agriculture, medicine, and veterinary fields .

科学研究应用

米尔贝霉素 A4 具有多种应用:

5. 作用机理

米尔贝霉素 A4 通过与谷氨酸门控氯离子通道结合发挥作用。 这种相互作用会破坏离子流动,导致寄生虫麻痹和死亡。 了解这种机制对于优化治疗用途至关重要。

作用机制

Target of Action

Milbemycin A4 primarily targets glutamate-sensitive chloride channels in neurons and myocytes of invertebrates . These channels play a crucial role in the regulation of the nervous system in these organisms. Additionally, Milbemycin A4 interacts with certain genes related to primary metabolism, such as sbi_04868 encoding citrate synthase, sbi_06921 and sbi_06922 encoding alpha and beta subunits of acetyl-CoA carboxylase, and sbi_04683 encoding carbon uptake system gluconate transporter .

Mode of Action

Milbemycin A4 operates by opening the glutamate-sensitive chloride channels in the neurons and myocytes of invertebrates . This action leads to the hyperpolarization of these cells, effectively blocking signal transfer . It also binds to specific sites on parasite cells, increasing the release of the inhibitory neurotransmitter GABA and preventing nerve signal transmission .

Biochemical Pathways

The biosynthesis of Milbemycin A4 involves several biochemical pathways. The milA4 - E operon and milF are directly activated by the MilR protein, a large ATP-binding regulator of the LuxR family . This activation indirectly influences the expression of other mil genes . The production of Milbemycin A4 can be greatly enhanced by genome minimization, systematic metabolic engineering, and synthetic biology approaches .

Pharmacokinetics

It is known that milbemycins have a longer half-life than the avermectins , suggesting that they may have a prolonged presence in the body. More research is needed to fully understand the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of Milbemycin A4.

Result of Action

The action of Milbemycin A4 results in potent acaricidal, insecticidal, and anthelmintic activities . By blocking signal transfer in invertebrate neurons and myocytes, it effectively paralyzes and eliminates the pests . It is worth noting that Milbemycins have low toxicity in mammals, making them safe for use in various applications .

Action Environment

The efficacy and stability of Milbemycin A4 can be influenced by various environmental factors. For instance, the production of Milbemycin A4 can be improved through certain strain-generation technical approaches, such as random mutagenesis, metabolic engineering, and combinatorial biosynthesis . .

安全和危害

Milbemycin A4 may be harmful if inhaled or swallowed . It is very toxic to aquatic life with long-lasting effects . It is recommended to avoid contact with skin and eyes, and to use only with adequate ventilation .

生化分析

Biochemical Properties

Milbemycin A4 plays a significant role in biochemical reactions, particularly in its interactions with enzymes, proteins, and other biomolecules. It is known to interact with the γ-aminobutyric acid (GABA) receptor and glutamate-gated chloride channels in the nervous systems of insects and nematodes. These interactions lead to an influx of chloride ions, causing hyperpolarization of the nerve cells and resulting in paralysis and death of the parasites . Additionally, milbemycin A4 has been shown to inhibit the activity of certain ATP-binding cassette (ABC) transporters, which are involved in drug efflux mechanisms in fungi .

Cellular Effects

Milbemycin A4 exerts various effects on different cell types and cellular processes. In parasitic nematodes and insects, it disrupts normal cell function by interfering with neurotransmission, leading to paralysis and death. This compound also affects cell signaling pathways, particularly those involving GABA and glutamate receptors. In fungi, milbemycin A4 inhibits ABC transporters, reducing drug efflux and increasing susceptibility to antifungal agents . Furthermore, milbemycin A4 has been observed to induce oxidative stress in fungal cells, leading to the generation of reactive oxygen species and subsequent cell damage .

Molecular Mechanism

The molecular mechanism of action of milbemycin A4 involves its binding interactions with specific biomolecules. It binds to GABA and glutamate-gated chloride channels in the nervous systems of parasites, causing an influx of chloride ions and hyperpolarization of nerve cells. This results in paralysis and death of the parasites . In fungi, milbemycin A4 inhibits ABC transporters, preventing the efflux of antifungal drugs and enhancing their efficacy . Additionally, milbemycin A4 induces oxidative stress by generating reactive oxygen species, leading to cellular damage and death .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of milbemycin A4 have been observed to change over time. The stability and degradation of milbemycin A4 can influence its long-term effects on cellular function. Studies have shown that the expression of certain genes involved in milbemycin A4 biosynthesis can be fine-tuned by temporal promoters, resulting in increased production of the compound . Long-term exposure to milbemycin A4 in in vitro and in vivo studies has demonstrated its sustained efficacy in controlling parasitic infections and its potential for resistance development in target organisms .

Dosage Effects in Animal Models

The effects of milbemycin A4 vary with different dosages in animal models. At regular doses, milbemycin A4 is well-tolerated and effective in controlling parasitic infections. At higher doses, adverse effects such as depression, lack of energy, stumbling, seizures, and coma have been observed . In animal models, milbemycin A4 has shown a dose-dependent efficacy in reducing fungal burdens and enhancing the activity of antifungal agents . The threshold effects and toxicities observed at high doses highlight the importance of careful dosage management in therapeutic applications.

Metabolic Pathways

Milbemycin A4 is involved in several metabolic pathways, particularly those related to its biosynthesis and degradation. The biosynthetic pathway of milbemycin A4 involves the action of various enzymes, including polyketide synthases and cytochrome P450 enzymes . The C5-O-methyltransferase MilD catalyzes the conversion of milbemycin A3/A4 to their respective B1/B2 forms, while the C5-keto reductase MilF is responsible for reducing the C5-keto groups of milbemycins . These metabolic pathways are crucial for the production and regulation of milbemycin A4 in Streptomyces species.

Transport and Distribution

The transport and distribution of milbemycin A4 within cells and tissues involve specific transporters and binding proteins. In Streptomyces species, the expression of certain transporters, such as TP2 and TP5, has been shown to enhance the production and export of milbemycin A4 . These transporters play a crucial role in the localization and accumulation of milbemycin A4 within the producing cells. Additionally, the distribution of milbemycin A4 in target organisms, such as parasites and fungi, is influenced by its interactions with specific receptors and transporters involved in drug uptake and efflux .

Subcellular Localization

The subcellular localization of milbemycin A4 is essential for its activity and function. In Streptomyces species, milbemycin A4 is localized within the cytoplasm and is associated with the biosynthetic machinery involved in its production . In target organisms, such as parasites and fungi, milbemycin A4 interacts with specific receptors and transporters localized in the cell membrane and cytoplasm . These interactions are crucial for the compound’s efficacy in disrupting cellular processes and inducing cell death.

准备方法

米尔贝霉素 A4 的合成路线涉及复杂的生物合成途径。 工业生产方法通常依赖于使用产米尔贝霉素菌株的发酵过程。 特定的反应条件和菌株生成技术,如随机诱变、代谢工程和组合生物合成,有助于米尔贝霉素及其衍生物的生产 .

化学反应分析

米尔贝霉素 A4 经历各种反应,包括氧化、还原和取代。 这些反应中常用的试剂和条件有助于主要产物的形成。 对这些反应的详细研究对于优化生产工艺和提高产量至关重要。

相似化合物的比较

米尔贝霉素 A4 与阿维菌素具有相似之处,阿维菌素是另一类大环内酯类抗生素。 其独特的行动方式和良好的环境特性使其脱颖而出。 类似化合物包括米尔贝霉素 A3 和其他米尔贝霉素衍生物 .

属性

IUPAC Name

(1R,4S,5'S,6R,6'R,8R,10E,13R,14E,16E,20R,21R,24S)-6'-ethyl-21,24-dihydroxy-5',11,13,22-tetramethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H46O7/c1-6-27-21(4)12-13-31(39-27)17-25-16-24(38-31)11-10-20(3)14-19(2)8-7-9-23-18-36-29-28(33)22(5)15-26(30(34)37-25)32(23,29)35/h7-10,15,19,21,24-29,33,35H,6,11-14,16-18H2,1-5H3/b8-7+,20-10+,23-9+/t19-,21-,24+,25-,26-,27+,28+,29+,31+,32+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOZIAWLUULBIPN-LRBNAKOISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1C(CCC2(O1)CC3CC(O2)CC=C(CC(C=CC=C4COC5C4(C(C=C(C5O)C)C(=O)O3)O)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H]1[C@H](CC[C@@]2(O1)C[C@@H]3C[C@H](O2)C/C=C(/C[C@H](/C=C/C=C/4\CO[C@H]5[C@@]4([C@@H](C=C([C@H]5O)C)C(=O)O3)O)C)\C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H46O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4052760
Record name Milbemectin A4
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4052760
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

542.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51596-11-3
Record name Milbemycin A4
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=51596-11-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Milbemycin A4
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051596113
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Milbemectin A4
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4052760
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name MILBEMYCIN A4
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9BSH89E55Y
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Milbemycin A4
Reactant of Route 2
Milbemycin A4
Reactant of Route 3
Milbemycin A4
Reactant of Route 4
Milbemycin A4
Reactant of Route 5
Milbemycin A4
Reactant of Route 6
Milbemycin A4
Customer
Q & A

Q1: What is the primary target of Milbemycin A4 and how does it exert its effect?

A1: Milbemycin A4 primarily targets glutamate-gated chloride channels (GluCls) in invertebrates like mites and insects. [] It acts as an agonist, binding to these channels and causing prolonged channel opening. This leads to an influx of chloride ions, hyperpolarization of nerve and muscle cells, and ultimately paralysis and death of the target organism. []

Q2: What is the molecular formula and weight of Milbemycin A4?

A2: The molecular formula of Milbemycin A4 is C48H72O14 and its molecular weight is 873.07 g/mol.

Q3: Is there any spectroscopic data available for Milbemycin A4?

A3: Yes, various spectroscopic techniques have been employed to characterize Milbemycin A4. This includes Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). [] These techniques provide detailed information about the compound's structure and properties.

Q4: How do structural modifications of Milbemycin A4 influence its acaricidal activity?

A4: Research has demonstrated that even subtle structural modifications can significantly impact Milbemycin A4's acaricidal activity. For instance, introducing a methyl group at the 24a position (24a-methylmilbemycin A4) or the 25b position (25b-methylmilbemycin A4) led to compounds with enhanced activity compared to the parent Milbemycin A4. [, ] Other modifications like epoxidation of the 8,9-double bond and subsequent acylation at the 5-O position also resulted in improved activity against the two-spotted spider mite (Tetranychus urticae). [] Conversely, certain modifications, like those at the C-5 position, can diminish the anthelmintic activity, indicating the importance of this hydroxyl group for biological activity. []

Q5: Are there any studies on the synthesis of Milbemycin A4 derivatives with improved activity?

A5: Yes, numerous studies have focused on synthesizing Milbemycin A4 derivatives with enhanced activity. For instance, researchers have synthesized 13-alkoxymilbemycin derivatives, with the 13β-phenethyloxy derivatives exhibiting potent anthelmintic activity, even surpassing Ivermectin in some cases. [] Similarly, 5-keto-5-oxime derivatives of Milbemycin A4 have demonstrated higher efficacy against microfilariae compared to the parent compound. []

Q6: Are there any known resistance mechanisms to Milbemycin A4 in target organisms?

A6: Yes, resistance to Milbemycin A4 has emerged in several pest species, including the two-spotted spider mite (Tetranychus urticae). A key mechanism involves mutations in the glutamate-gated chloride channel (GluCl) subunits, particularly a G326E substitution in the TuGluCl3 subunit. This mutation significantly reduces the sensitivity of the channel to Milbemycin A4, contributing to resistance. []

Q7: Which microorganisms are known to produce Milbemycin A4?

A7: Streptomyces hygroscopicus subsp. aureolacrimosus is a well-known producer of Milbemycin A4. [, , ] Additionally, Streptomyces sp. BB47 has been identified as a potential source of Milbemycin A4, with its production being activated by the introduction of a functional bldA gene. []

Q8: Can microorganisms be used to modify Milbemycin A4 and generate novel derivatives?

A8: Yes, several studies have explored the microbial conversion of Milbemycin A4 to generate novel derivatives with potentially improved or altered activities. Various microorganisms, including Cunninghamella echinulata ATCC 9244, Circinella umbellata SANK 44272, Amycolata autotrophica subsp. amethystina ATCC 35204, and Syncephalastrum racemosum, have been shown to hydroxylate Milbemycin A4 at different positions. [, , , ] These microbial transformations provide a valuable tool for diversifying the chemical structure of Milbemycin A4 and exploring its structure-activity relationships.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。